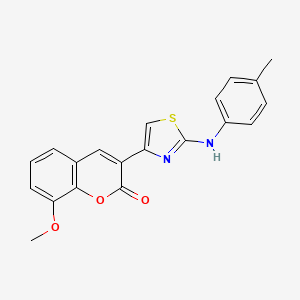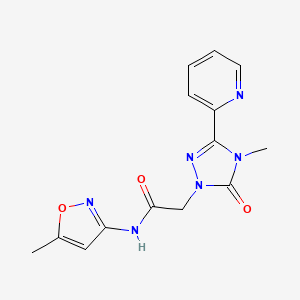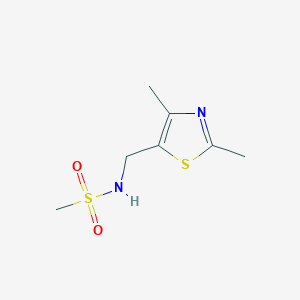![molecular formula C18H15N3O3S B2765645 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide CAS No. 476323-26-9](/img/structure/B2765645.png)
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide” is a complex organic compound that contains several functional groups, including a nitrophenyl group, a thiazole ring, and a propanamide group . These functional groups suggest that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized using a variety of methods. For example, 1,3,4-thiadiazole derivatives can be synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide as a starting material .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a nitrophenyl group, and a propanamide group. The thiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would likely be influenced by its functional groups. For example, the nitro group in the nitrophenyl group could potentially undergo reduction reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Thiazole derivatives, including “Oprea1_394025”, have been studied for their antimicrobial properties . They have been found to be effective against a variety of bacterial and fungal species, making them potential candidates for the development of new antimicrobial drugs .
Anticancer Activity
Thiazole derivatives have shown promise in the field of oncology. They have demonstrated anticancer activity, potentially making them useful in the development of new cancer treatments .
Anti-Alzheimer’s Activity
Research has suggested that thiazole derivatives may have applications in the treatment of Alzheimer’s disease . This is an area of ongoing research, and “Oprea1_394025” could potentially contribute to advancements in this field.
Antidiabetic Activity
Thiazole derivatives have been studied for their potential antidiabetic effects . This suggests that “Oprea1_394025” could potentially be used in the development of new treatments for diabetes.
Anti-Inflammatory Activity
Thiazole derivatives have been found to possess anti-inflammatory properties . This suggests that “Oprea1_394025” could potentially be used in the treatment of inflammatory conditions.
Antioxidant Activity
Some thiazole derivatives have been found to possess potent antioxidant activity . This suggests that “Oprea1_394025” could potentially be used in the development of new antioxidants.
Industrial Applications
Thiazole derivatives have a wide range of industrial applications, including use in agrochemicals, photographic sensitizers, and rubber vulcanization . “Oprea1_394025” could potentially contribute to advancements in these areas.
Research Tool
Given its diverse biological activities, “Oprea1_394025” could be used as a research tool in various fields of study, including medicinal chemistry, pharmacology, and drug discovery .
Wirkmechanismus
Target of Action
Compounds with a similar thiazole structure have been found to exhibit diverse biological activities . Thiazole derivatives have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit the activity of certain enzymes, modulate the function of various receptors, or interfere with the replication of certain pathogens .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways depending on their specific targets . For instance, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, modulate the signaling pathways of various cells, or interfere with the metabolic pathways of certain pathogens .
Pharmacokinetics
The pharmacokinetics of similar thiazole derivatives have been studied . For instance, some thiazole derivatives have been found to be rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Thiazole derivatives have been found to exert various effects at the molecular and cellular level . For instance, some thiazole derivatives have been found to induce apoptosis in certain cancer cells, inhibit the growth of certain bacteria, or modulate the function of various immune cells .
Action Environment
The action of similar thiazole derivatives has been found to be influenced by various environmental factors . For instance, the pH of the environment has been found to affect the ionization and hence the absorption of certain thiazole derivatives . Similarly, the presence of certain enzymes in the environment has been found to affect the metabolism and hence the efficacy of certain thiazole derivatives .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c22-17(10-9-13-5-2-1-3-6-13)20-18-19-16(12-25-18)14-7-4-8-15(11-14)21(23)24/h1-8,11-12H,9-10H2,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMPJMYALFLFSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-Dihydro-1-benzofuran-7-ylmethyl)-N-[[1-(hydroxymethyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B2765562.png)

![4-[[(Z)-2-cyano-3-(5-methoxy-2-methyl-2,3-dihydro-1-benzofuran-7-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2765566.png)

![6-methyl-4-oxo-N-pyridin-3-yl-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2765571.png)
![Allyl 2-(butylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2765572.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B2765573.png)
![(E)-2-methyl-3-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2765575.png)
![1-(4-Chlorophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone](/img/structure/B2765578.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxybenzamide](/img/structure/B2765582.png)
![1-[3-(4-Tert-butylphenoxy)propyl]-3-hydroxy-3-(2-oxopropyl)indol-2-one](/img/structure/B2765583.png)
![1,3-Bis[3-(4-benzhydrylpiperazin-1-yl)-2-hydroxypropyl]benzimidazol-2-one](/img/structure/B2765584.png)
